2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
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Overview
Description
The compound is a derivative of pyridine and piperidine, both of which are basic heterocyclic organic compounds. Pyridine is a six-membered ring with one nitrogen atom and piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a sulfonyl group attached to a phenyl ring, and a tert-butyl group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, the sulfonyl group, and the tert-butyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could make it a base, while the sulfonyl group could make it a good leaving group .Scientific Research Applications
Synthesis and Characterization
Research on related compounds has explored various synthesis methods and structural characterizations, providing insights into potential applications in materials science, medicinal chemistry, and catalysis. For example, the synthesis and characterization of polypyridine ruthenium(II) complexes, which involve photochemical and thermal synthesis methods, highlight the versatility of such compounds in forming stable complexes that can undergo ligand exchange under irradiation. This property is essential for developing photosensitive materials and catalysts (Bonnet et al., 2003).
Catalytic Applications
Studies on copper(II) complexes with sulfonamides derived from 2-picolylamine showcase the potential of related compounds as catalysts in chemical reactions, including those that involve oxidative processes. Such complexes have been applied as chemical nucleases, indicating their utility in biochemistry and molecular biology for manipulating nucleic acids (Macías et al., 2006).
Photostabilizers
The development of new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate demonstrates the role of similar compounds in enhancing the durability of polymers against degradation. These studies suggest potential applications in materials science, particularly in the development of more stable plastics and coatings (Mosnáček et al., 2003).
Biological Activity
Research into sulfonamides and oxadiazole derivatives has revealed their significant antibacterial properties, suggesting the potential of related compounds in developing new antibiotics or antimicrobial agents. Such studies are foundational for medicinal chemistry efforts aimed at combating resistant bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Molecular Interactions
Investigations into the molecular and crystal structures of substituted piperidine derivatives offer insights into the influence of hydrogen bonds on molecular packing, which is crucial for understanding drug-receptor interactions, the design of nanomaterials, and the development of highly specific catalysts (Kuleshova & Khrustalev, 2000).
Future Directions
Mechanism of Action
Target of Action
It is noted that similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a semi-flexible linker in PROTAC development . It helps form a ternary complex between the target protein and the E3 ubiquitin ligase . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, the compound can influence various biochemical pathways depending on the target protein .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a consideration in the design of these compounds .
Result of Action
The result of the compound’s action would be the degradation of the target protein . This could have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-6-5-7-20(22-16)26-18-12-14-23(15-13-18)27(24,25)19-10-8-17(9-11-19)21(2,3)4/h5-11,18H,12-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYRHNKSVNBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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